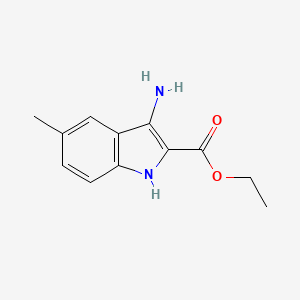

ethyl 3-amino-5-methyl-1H-indole-2-carboxylate

Description

Historical Development of 3-Amino Indole-2-Carboxylate Chemistry

The synthesis of 3-amino-substituted indole-2-carboxylates emerged as a focal point in the late 20th century, driven by the need for modular building blocks in medicinal chemistry. Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate, first cataloged in PubChem in 2005, reflects advancements in Friedel-Crafts acylation and palladium-catalyzed amination techniques. Early methodologies relied on halogenated intermediates, such as 3-bromoindole-2-carboxylates, which were subsequently aminated using ammonia or primary amines. The incorporation of methyl groups at position 5, as seen in this compound, became feasible through directed ortho-metalation strategies, enabling precise regiochemical control.

Positioning Within Indole Derivative Classification Systems

Indole derivatives are systematically categorized based on substitution patterns and functional groups. This compound belongs to the following hierarchical classes:

- Core structure : 1H-indole

- Substituents :

This trifunctional architecture places it within the "2-carboxy-3-aminoindole" subclass, distinguished by its electron-donating amino group and sterically accessible C5 methyl substituent. Its SMILES notation (CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)N) and InChIKey (SMKHWBBDIZIBLD-UHFFFAOYSA-N) provide unambiguous structural identifiers.

Scientific Significance in Heterocyclic Chemistry

The compound’s significance stems from three key attributes:

- Reactivity : The C3 amino group participates in Schiff base formation, enabling conjugation with aldehydes or ketones.

- Steric profile : The C5 methyl group influences π-stacking interactions, as evidenced by its predicted collision cross-section of 162.7 Ų for the [M+NH~4~]^+^ adduct.

- Synthetic utility : It serves as a precursor for N-heterocyclic carbene ligands and kinase inhibitors, leveraging its dual nucleophilic (amino) and electrophilic (ester) sites.

Comparative studies with analogs like methyl 3-amino-5-chloro-1H-indole-2-carboxylate (CID 4777899) highlight the role of substituent electronegativity in modulating reactivity.

Current Research Landscape and Academic Interest

Recent investigations prioritize structural diversification via:

- Cross-coupling reactions : Suzuki-Miyaura couplings at C5, facilitated by the methyl group’s ortho-directing effects.

- Enzymatic resolution : Chiral separation of racemic mixtures using lipases or esterases.

Ongoing work explores its utility in metal-organic frameworks (MOFs), where the indole nitrogen coordinates to transition metals like palladium or copper. Patent analyses reveal applications in fluorescent probes, leveraging the amino group’s photoinduced electron transfer properties.

Properties

IUPAC Name |

ethyl 3-amino-5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-16-12(15)11-10(13)8-6-7(2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKHWBBDIZIBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of Ethyl 5-Methyl-1H-Indole-2-Carboxylate

- Reactants : 4-Methylphenylhydrazine and ethyl pyruvate.

- Conditions : Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at 80–100°C for 4–6 hours.

- Mechanism : The phenylhydrazine condenses with ethyl pyruvate to form a hydrazone intermediate, which undergoes-sigmatropic rearrangement and subsequent cyclization to yield the indole scaffold. The methyl group from the phenylhydrazine directs substitution to position 5.

Step 2: Nitration at Position 3

- Nitrating Agent : Fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C.

- Regioselectivity : The electron-withdrawing carboxylate group at position 2 deactivates the benzene ring, favoring nitration at the more reactive pyrrole ring (position 3).

- Intermediate : Ethyl 3-nitro-5-methyl-1H-indole-2-carboxylate.

Step 3: Reduction of Nitro to Amino Group

- Reduction Method : Catalytic hydrogenation (H₂, 10% Pd/C in ethanol) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

- Yield : 65–75% after purification via silica gel chromatography.

Advantages :

- Well-established methodology with predictable regioselectivity.

- High functional group tolerance.

Limitations :

- Multi-step process requiring isolation of intermediates.

- Nitration conditions may lead to over-oxidation or byproducts.

One-Pot Synthesis via Modified Thorpe-Ziegler Cyclization

A patent (CN103539723A) describes a one-pot synthesis for 3-amino-2-aroylindoles, which can be adapted for carboxylate derivatives.

Key Modifications for Target Compound:

- Reactants :

- 4-Methyl-o-cyanophenylaminomethyl ester (to introduce C5 methyl).

- Ethyl α-bromopyruvate (to install C2 carboxylate).

- Conditions :

Reaction Mechanism:

- Nucleophilic Attack : The α-bromopyruvate’s carbonyl carbon is attacked by the aryl amine, forming a transient enamine.

- Cyclization : Intramolecular conjugate addition closes the pyrrole ring, yielding the indole skeleton.

- Esterification/Hydrolysis : Alkaline conditions ensure the carboxylate remains esterified while eliminating byproducts.

Yield : 66–75% (based on analogous reactions in the patent).

Advantages :

- Single-pot methodology reduces purification steps.

- Scalable for industrial production.

Challenges :

- Requires custom synthesis of 4-methyl-o-cyanophenylaminomethyl ester.

- Competing side reactions (e.g., over-hydrolysis of the ester).

Buchwald-Hartwig Amination of Halogenated Intermediates

Palladium-catalyzed cross-coupling offers a modular route to introduce the C3 amino group.

Step 1: Synthesis of Ethyl 3-Bromo-5-Methyl-1H-Indole-2-Carboxylate

Step 2: Amination via Buchwald-Hartwig Coupling

- Catalyst System : Palladium acetate (Pd(OAc)₂), Xantphos ligand, cesium carbonate (Cs₂CO₃).

- Amine Source : Ammonia gas or benzophenone imine (followed by acidic hydrolysis).

- Conditions : Toluene at 110°C for 12–24 hours.

Yield : 50–60% after column chromatography.

Advantages :

- Precise control over C3 substitution.

- Compatibility with diverse amine nucleophiles.

Limitations :

- High catalyst loading and sensitivity to oxygen/moisture.

- Moderate yields due to competing debromination.

Comparative Analysis of Methods

| Parameter | Fischer Indole Route | One-Pot Cyclization | Buchwald-Hartwig Route |

|---|---|---|---|

| Steps | 3 | 1 | 2 |

| Overall Yield | 50–60% | 66–75% | 50–60% |

| Key Advantage | Predictable regiochemistry | Scalability | Modularity |

| Key Limitation | Multi-step isolation | Specialty starting materials | Catalyst cost |

Industrial-Scale Considerations

For bulk production, the one-pot cyclization method (CN103539723A) is favored due to:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce nitro groups to amino groups.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated indole derivatives, while reduction can produce amino-substituted indoles.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows for various functional group modifications, making it valuable in the development of new chemical entities. The compound's reactivity can be harnessed to create derivatives with enhanced properties for specific applications in pharmaceuticals and agrochemicals.

Biological Activities

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Potential

The compound has been investigated for its antiproliferative effects against different cancer cell lines. For instance, derivatives of indole have demonstrated the ability to inhibit mutant EGFR/BRAF pathways, showcasing their potential as anticancer agents. In vitro studies revealed that certain derivatives had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM against various cancer types .

Medicinal Chemistry

Therapeutic Applications

this compound is being explored for its therapeutic applications in treating diseases such as cancer and infections. Its ability to interact with biological targets suggests potential roles in drug development aimed at specific diseases. The compound's mechanism of action often involves modulation of key biochemical pathways, which is critical in designing effective therapies .

Industrial Applications

Dyes and Pigments Production

In addition to its pharmaceutical applications, this compound is utilized in the synthesis of dyes and pigments due to its structural properties. The versatility of indole derivatives allows them to be incorporated into various industrial processes, enhancing the color and stability of products.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Indole-2-Carboxylate Derivatives

Substituent Variations at the 3-Position

Acyl vs. Amino Groups

- Ethyl 3-Acyl Derivatives (e.g., Ethyl 3-propionyl-5-chloro-1H-indole-2-carboxylate): Acyl groups (e.g., propionyl) at the 3-position are introduced via Friedel-Crafts acylation using AlCl₃ and acyl chlorides . These derivatives exhibit lower nucleophilicity compared to the amino-substituted compound, making them less reactive in condensation or amidation reactions.

- Ethyl 3-Amino Derivatives: The 3-amino group enhances nucleophilicity, enabling reactions like diazotization or amide coupling.

Alkyl vs. Amino Groups

- Ethyl 3-Alkyl Derivatives (e.g., Ethyl 3-methyl-5-chloro-1H-indole-2-carboxylate): Alkyl substituents, introduced via reductive alkylation using triethylsilane, increase hydrophobicity but reduce electronic diversity. These derivatives are less polar than the amino-substituted analog, impacting solubility and pharmacokinetics .

Substituent Variations at the 5-Position

Methyl vs. Halogen/Trifluoromethyl Groups

- Ethyl 5-Chloro Derivatives (e.g., Ethyl 5-chloro-3-acyl-1H-indole-2-carboxylate) : Chlorine at the 5-position is electron-withdrawing, reducing electron density on the indole ring and altering reactivity in electrophilic substitutions. This contrasts with the electron-donating methyl group in the target compound, which may stabilize reactive intermediates .

- Ethyl 5-Trifluoromethyl Derivatives (e.g., Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate) : The trifluoromethyl group significantly increases lipophilicity and metabolic stability but may hinder solubility. The methyl group in the target compound offers a balance between hydrophobicity and bioavailability .

Functional Group Variations at the 2-Position

Ester vs. Amide/Carboxylic Acid Groups

- Ethyl Indole-2-Carboxylates : The ethyl ester group is hydrolyzable under basic conditions to yield carboxylic acids, a feature exploited in prodrug design. For example, hydrolysis of ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate generates bioactive carboxylic acids .

- Indole-2-Carboxamides : Derivatives like 2-(hydrazinylcarbonyl)-3-phenyl-1H-indole-5-sulfonamide exhibit enhanced stability and binding specificity due to the amide group, which resists hydrolysis compared to esters .

Key Reactivity Differences :

- The amino group in the target compound facilitates electrophilic substitution at the 4- or 6-positions, whereas acyl or alkyl groups direct reactivity to other sites .

- Esters (e.g., ethyl) are more easily hydrolyzed than amides, making the target compound a preferred intermediate for carboxylic acid prodrugs .

Physicochemical Properties

| Property | Ethyl 3-Amino-5-Methyl Derivative | Ethyl 5-Chloro-3-Acyl Derivative |

|---|---|---|

| LogP | ~2.5 (moderate lipophilicity) | ~3.2 (higher lipophilicity) |

| Solubility (H₂O) | Moderate (amino group enhances) | Low (chloro and acyl reduce) |

| Melting Point | 155–157°C (similar to analogs) | 182–184°C (higher due to Cl) |

Biological Activity

Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a derivative of indole, this compound exhibits potential in various therapeutic areas, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are recognized for their broad spectrum of biological activities. They interact with multiple biochemical pathways, influencing cellular functions and exhibiting effects such as:

- Antiviral Activity : Inhibition of viral replication.

- Anticancer Activity : Inducing apoptosis in cancer cells.

- Antimicrobial Activity : Effective against various bacterial strains.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound's structure allows it to bind with enzymes and proteins, leading to various biochemical responses.

Target Interactions

- Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in viral replication and bacterial metabolism.

- Cell Signaling Modulation : The compound influences cell signaling pathways that regulate growth and apoptosis.

Antiviral Activity

A study highlighted the effectiveness of indole derivatives, including this compound, in inhibiting HIV integrase activity. The compound demonstrated a significant inhibitory effect with an IC50 value indicating its potential as an antiviral agent.

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 15.70 | HIV Integrase |

| Indole derivative (optimized) | 0.13 | HIV Integrase |

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several bacterial strains, including MRSA and Mycobacterium tuberculosis. The compound exhibited low minimum inhibitory concentrations (MIC), suggesting strong antibacterial activity.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| MRSA (ATCC 43300) | 1.00 |

| Mycobacterium tuberculosis | 0.98 |

| Staphylococcus aureus | 3.90 |

Case Studies

Several case studies have investigated the biological activities of indole derivatives similar to this compound:

- Study on Antiviral Properties : A derivative was found to inhibit the strand transfer of HIV integrase effectively, showcasing the importance of structural modifications on biological activity.

- Investigation into Antimicrobial Effects : Research demonstrated that certain indole derivatives had significant activity against resistant strains like MRSA, emphasizing their potential in treating infections caused by antibiotic-resistant bacteria.

Q & A

Q. How can I optimize the synthesis of ethyl 3-amino-5-methyl-1H-indole-2-carboxylate to improve yield and purity?

Methodological Answer:

- Key Variables: Adjust reaction parameters such as solvent choice (e.g., anhydrous 1,2-dichloroethane for acylation reactions), catalyst (e.g., anhydrous AlCl₃ for Friedel-Crafts alkylation), and temperature (reflux conditions). For hydrolysis, use controlled sodium hydroxide concentrations (e.g., 3 N) to avoid over-degradation .

- Purification: Employ Combiflash chromatography with gradient elution (0–40% ethyl acetate in hexane) to isolate intermediates. Confirm purity via TLC (30% ethyl acetate in hexane) and HPLC .

- Yield Enhancement: Optimize stoichiometry of acyl chlorides (1.15 equivalents) and triethylsilane (as a reducing agent) to minimize side products .

Q. What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Analysis: Use ¹H and ¹³C NMR to verify indole core substitution patterns (e.g., NH₂ and methyl groups at positions 3 and 5, respectively). Compare chemical shifts with analogous indole derivatives (e.g., ethyl 5-chloroindole-2-carboxylate δH ~12.5 ppm for NH) .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals in ethanol/water mixtures and refine structures using SHELX software (SHELXL for small-molecule refinement). Prioritize high-resolution data (R-factor < 5%) .

Q. How should I handle the hygroscopic nature of this compound during storage and experimentation?

Methodological Answer:

- Storage: Store under inert gas (argon) at –20°C in airtight containers. Use desiccants (e.g., silica gel) to prevent moisture absorption .

- Experimental Handling: Pre-dry glassware and solvents (e.g., anhydrous ethanol for hydrolysis). Perform reactions under argon to avoid decomposition .

Advanced Research Questions

Q. How can I resolve contradictions in reported biological activity data for indole-2-carboxylate derivatives?

Methodological Answer:

- Data Cross-Validation: Replicate assays under standardized conditions (e.g., enzyme inhibition with IC₅₀ values). Use orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence assays) .

- Structural Analysis: Compare crystallographic data (e.g., SHELX-refined structures) to identify conformational differences impacting activity. Analyze substituent effects (e.g., methyl vs. chloro groups at position 5) .

Q. What computational tools can predict reaction pathways for modifying the indole core (e.g., introducing substituents at position 3)?

Methodological Answer:

- Quantum Chemical Modeling: Use density functional theory (DFT) to simulate Friedel-Crafts alkylation transition states. Software like Gaussian or ORCA can predict regioselectivity .

- High-Throughput Screening: Implement ICReDD’s reaction path search methods to narrow optimal conditions (e.g., solvent polarity, catalyst loading) before experimental validation .

Q. How do I design a structure-activity relationship (SAR) study to explore the pharmacological potential of this compound?

Methodological Answer:

- Variable Selection: Systematically modify substituents (e.g., replace ethyl ester with amides via coupling agents like EDC/HOBt). Prioritize positions 2 (ester) and 3 (amino group) for derivatization .

- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Correlate activity with steric/electronic parameters (e.g., Hammett constants) .

Q. What strategies mitigate challenges in scaling up indole-2-carboxylate synthesis for preclinical studies?

Methodological Answer:

- Process Optimization: Transition from batch to flow chemistry for acylation steps. Use membrane separation technologies (e.g., nanofiltration) to recover catalysts .

- Quality Control: Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) to monitor reaction progress and ensure batch consistency .

Data Contradiction Analysis

Q. Conflicting reports on the stability of ethyl indole-2-carboxylate derivatives under acidic conditions—how to address this?

Methodological Answer:

- Controlled Stability Studies: Perform pH-dependent degradation assays (pH 1–7) with LC-MS monitoring. Compare hydrolysis rates of methyl vs. ethyl esters .

- Mechanistic Insights: Use isotopic labeling (e.g., D₂O in hydrolysis) to track degradation pathways. Correlate stability with electron-withdrawing/donating substituents .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.